molecular formula C5H6FN3O2 B13072686 2-Fluoro-2-(4-methyl-4H-1,2,4-triazol-3-yl)acetic acid

2-Fluoro-2-(4-methyl-4H-1,2,4-triazol-3-yl)acetic acid

Cat. No.: B13072686
M. Wt: 159.12 g/mol
InChI Key: FZOHKEBXPGYWRZ-UHFFFAOYSA-N
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Description

2-Fluoro-2-(4-methyl-4H-1,2,4-triazol-3-yl)acetic acid is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a fluoro group and a methyl group attached to the triazole ring, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(4-methyl-4H-1,2,4-triazol-3-yl)acetic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.

    Introduction of the Fluoro Group: The fluoro group can be introduced through nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other fluorinating reagents.

    Attachment of the Acetic Acid Moiety: The acetic acid moiety can be introduced through esterification or amidation reactions, followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(4-methyl-4H-1,2,4-triazol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

2-Fluoro-2-(4-methyl-4H-1,2,4-triazol-3-yl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(4-methyl-4H-1,2,4-triazol-3-yl)acetic acid involves its interaction with specific molecular targets. The fluoro group and triazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal agent containing a triazole ring.

    Voriconazole: Another antifungal agent with a triazole moiety.

    Trazodone: An antidepressant with a triazole structure.

Uniqueness

2-Fluoro-2-(4-methyl-4H-1,2,4-triazol-3-yl)acetic acid is unique due to the presence of both a fluoro group and an acetic acid moiety, which can influence its chemical reactivity and biological activity. This combination of functional groups can provide distinct properties compared to other triazole derivatives.

Properties

Molecular Formula

C5H6FN3O2

Molecular Weight

159.12 g/mol

IUPAC Name

2-fluoro-2-(4-methyl-1,2,4-triazol-3-yl)acetic acid

InChI

InChI=1S/C5H6FN3O2/c1-9-2-7-8-4(9)3(6)5(10)11/h2-3H,1H3,(H,10,11)

InChI Key

FZOHKEBXPGYWRZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1C(C(=O)O)F

Origin of Product

United States

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